molecular formula C13H13NO4 B10757240 (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B10757240
M. Wt: 247.25 g/mol
InChI Key: SQGYWRZISBCKMW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound belonging to the class of alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group

Preparation Methods

The synthesis of (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetylphenyl group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of signaling pathways .

Comparison with Similar Compounds

(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)/t10-/m0/s1

InChI Key

SQGYWRZISBCKMW-JTQLQIEISA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C[C@H](CC2=O)C(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.